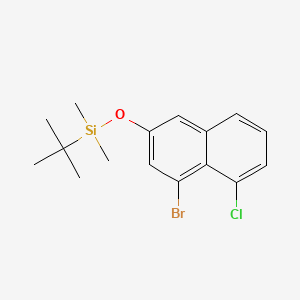
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyl (TBDMS) group attached to the naphthalene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Chlorination: Chlorine can be introduced at the 8-position using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Silylation: The hydroxyl group at the 3-position can be protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1-amino-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene or 1-thio-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Dihydronaphthalenes or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene depends on its specific application and the target it interacts with
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways, gene expression, or metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-8-chloro-3-hydroxynaphthalene: Lacks the TBDMS group, making it more reactive in certain conditions.
1-Bromo-8-chloro-3-methoxynaphthalene: Contains a methoxy group instead of the TBDMS group, affecting its solubility and reactivity.
1-Bromo-8-chloro-3-aminonaphthalene: Contains an amino group, which can participate in different types of reactions compared to the TBDMS-protected compound.
Uniqueness
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is unique due to the presence of the TBDMS group, which provides protection to the hydroxyl group and allows for selective reactions at other positions. This makes it a valuable intermediate in multi-step synthetic processes and enhances its utility in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H20BrClOSi |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(4-bromo-5-chloronaphthalen-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H20BrClOSi/c1-16(2,3)20(4,5)19-12-9-11-7-6-8-14(18)15(11)13(17)10-12/h6-10H,1-5H3 |
Clave InChI |
FDKVPMMSHXYAQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)C=CC=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


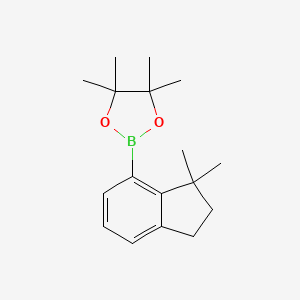
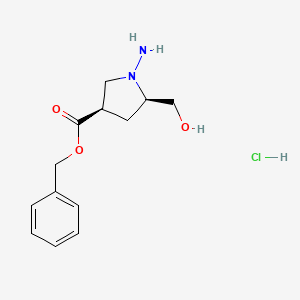
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
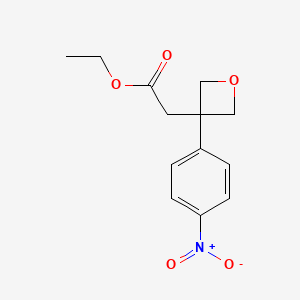
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)

![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
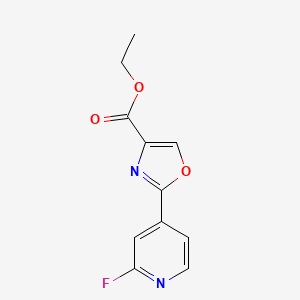
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
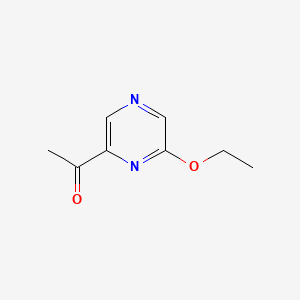
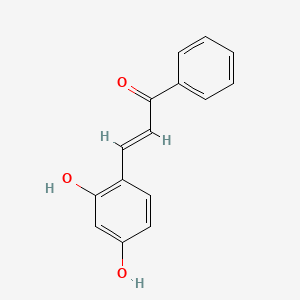

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
